Benzoic acid, 4-methyl-, zinc salt
Description
Overview of Metal Carboxylate Chemistry and its Research Significance
Metal carboxylates are a diverse class of compounds where a metal ion is bonded to one or more carboxylate groups (RCOO⁻). pgmsmetal.comwikipedia.org This area of chemistry is of profound interest due to the versatile coordination modes that carboxylate ligands can adopt, including monodentate, bidentate, and bridging fashions. wikipedia.org This versatility allows for the construction of a vast array of molecular architectures, from simple mononuclear complexes to intricate coordination polymers. mdpi.com
The significance of metal carboxylate research spans numerous scientific and industrial domains. They are pivotal as catalysts in various chemical transformations, including oxidation and polymerization reactions. pgmsmetal.comdic-global.com In materials science, their applications include acting as precursors for the synthesis of metal oxide nanoparticles, serving as corrosion inhibitors, and functioning as stabilizers for polymers. pgmsmetal.comwits.ac.za The continuous development in this field focuses on creating more efficient synthetic routes and discovering novel applications for these versatile compounds. pgmsmetal.com
The Role of Zinc in Coordination and Organometallic Chemistry
Zinc, a d¹⁰ transition metal, plays a crucial role in coordination chemistry. numberanalytics.comlibretexts.org Its filled d-shell means there are no ligand-field stabilization effects, which allows for flexible coordination geometries, most commonly tetrahedral, but also five- and six-coordinate complexes. libretexts.orgnih.gov This flexibility is a key factor in its widespread presence in biological systems, where it often acts as a Lewis acid in enzymes. libretexts.orgslideshare.net
In organometallic chemistry, zinc compounds are valued for their catalytic activity and their role in organic synthesis. ontosight.ainih.gov Zinc's ability to form stable yet kinetically labile complexes makes it an effective catalyst in various reactions. libretexts.org The nature of the organic ligands attached to the zinc center significantly influences the compound's properties and reactivity, a principle that is fundamental to the study of Benzoic acid, 4-methyl-, zinc salt.
Historical Development and Evolution of Research on this compound
The study of metal carboxylates has a long history, with early research focusing on their basic properties and synthesis. wits.ac.za While a specific historical timeline for this compound is not extensively documented, its investigation is intrinsically linked to the broader evolution of zinc carboxylate chemistry. Research in the 20th century laid the groundwork by exploring the thermal decomposition and structural characteristics of various metal carboxylates. wits.ac.za
More recent research has shifted towards understanding the nuanced structural details and potential applications of specific zinc carboxylates. The advent of modern analytical techniques, such as single-crystal X-ray diffraction and advanced spectroscopic methods, has enabled detailed characterization of compounds like zinc p-toluate (B1214165). Current research often focuses on incorporating such compounds into more complex structures like metal-organic frameworks (MOFs) and coordination polymers, aiming to harness their unique properties for applications in areas like catalysis, luminescence, and materials science. mdpi.comnih.gov For instance, studies on related zinc carboxylate systems have provided insights into their formation and reactivity, which can be extrapolated to understand the behavior of this compound. acs.orgresearchgate.netnicas-research.nlnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23292-93-5 |
|---|---|
Molecular Formula |
C16H14O4Zn |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
zinc;4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
RYOLIMKPFQALMC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Zn+2] |
Related CAS |
99-94-5 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Benzoic Acid, 4 Methyl , Zinc Salt and Its Derivatives
Conventional Solution-Phase Synthesis Routes
The synthesis of zinc 4-methylbenzoate in solution is a well-established practice, primarily relying on precipitation, thermal methods, and ligand exchange reactions. These methods offer control over the stoichiometry and reaction conditions to yield the desired product.
Precipitation Methods
Precipitation is a common and straightforward technique for the synthesis of zinc 4-methylbenzoate. This method typically involves the reaction of a soluble zinc salt with a solution of 4-methylbenzoic acid or its salt. For instance, reacting zinc nitrate (B79036) or zinc acetate (B1210297) with an aqueous solution of sodium 4-methylbenzoate results in the precipitation of the less soluble zinc 4-methylbenzoate. orientjchem.orgresearchgate.net The simplicity of this method makes it suitable for large-scale production. orientjchem.org
The choice of precursors and reaction conditions, such as pH and temperature, can influence the morphology and particle size of the resulting precipitate. For example, using zinc acetate dihydrate and ammonium (B1175870) carbonate has been employed in a controlled precipitation process. orientjchem.org Another approach involves the direct precipitation from aqueous solutions of zinc sulfate (B86663) heptahydrate and ammonium bicarbonate. orientjchem.org The use of a precipitating agent like potassium hydroxide (B78521) with a zinc nitrate precursor in an aqueous solution is also a documented method. orientjchem.org
Table 1: Examples of Precipitation Synthesis of Zinc Carboxylates
| Zinc Source | Carboxylic Acid/Salt | Precipitating Agent | Solvent | Observations |
| Zinc Nitrate Hexahydrate | - | Potassium Hydroxide | Water | Formation of a white suspension. orientjchem.org |
| Zinc Acetate | Ammonium Carbonate | - | - | Controlled precipitation method. orientjchem.org |
| Zinc Sulfate Heptahydrate | Ammonium Bicarbonate | - | Water | Nanometric zinc oxide obtained after calcination. orientjchem.org |
Solvothermal and Hydrothermal Approaches
Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials, including zinc 4-methylbenzoate and its derivatives. These methods involve carrying out the synthesis in a closed system, such as a Teflon-lined autoclave, at elevated temperatures and pressures. nih.govnih.govgoogle.com This allows for the formation of well-defined crystal structures and unique morphologies. nih.gov
In a typical hydrothermal synthesis, an aqueous solution of a zinc precursor, like zinc acetate, and 4-methylbenzoic acid is heated for an extended period. nih.govyoutube.com The temperature and pH of the reaction mixture are critical parameters that can be optimized to control the product's characteristics. nih.gov For instance, zinc oxide nanoparticles with various morphologies have been obtained by adjusting the temperature and pH during hydrothermal synthesis from zinc acetate and sodium hydroxide. nih.gov
Solvothermal synthesis is similar to the hydrothermal method but utilizes non-aqueous solvents. nih.govmdpi.comresearchgate.net The choice of solvent can significantly influence the resulting product. For example, using ethanol (B145695) or methoxyethanol as a solvent in the synthesis of doped zinc oxide nanoparticles has been shown to affect nanoparticle size and dopant incorporation. nih.gov A solvothermal method for preparing zinc benzoate (B1203000) involves heating a mixture of zinc nitrate hexahydrate and 4-dimethylaminobenzoic acid in a mixed solvent system of DMF and methanol. brieflands.com
Table 2: Solvothermal/Hydrothermal Synthesis Parameters for Zinc Compounds
| Zinc Precursor | Ligand/Acid | Solvent | Temperature (°C) | Time (h) | Product |
| Zinc Acetate Dihydrate | - | Water | 100-200 | 24 | ZnO with various morphologies nih.gov |
| Zinc Acetate Dihydrate | - | Ethanol | 180 | 12 | ZnO nanoparticles (25-40 nm) mdpi.com |
| Zinc Nitrate Hexahydrate | 4-Dimethylaminobenzoic Acid | DMF/Methanol | 120 | 72 | Zinc-based MOF brieflands.com |
| Zinc Acetate | - | Ethanolamine | 200 | 24 | ZnSe or ZnTe nanomaterials google.com |
Ligand Exchange Reactions in Solution
Ligand exchange reactions provide another avenue for the synthesis of zinc 4-methylbenzoate complexes. This method involves the reaction of a pre-existing zinc complex with an excess of the desired ligand, in this case, 4-methylbenzoate. The lability of the ligands on the starting zinc complex allows for their displacement by the incoming 4-methylbenzoate ions. The specific product obtained can be influenced by the solvent used in the reaction. researchgate.net
Mechanochemical Synthesis of Benzoic acid, 4-methyl-, zinc salt and Related Materials
Mechanochemical synthesis has emerged as a solvent-free or low-solvent method for preparing a variety of materials, including zinc-based compounds. rsc.org This technique involves the use of mechanical force, such as grinding or ball milling, to initiate chemical reactions. rsc.orgbeilstein-journals.org It is often considered a green chemistry approach due to the significant reduction or elimination of solvent usage. rsc.orgrsc.org
The synthesis of zinc bionanohybrids has been successfully achieved through a one-pot mechanochemical process involving zinc salts and other reagents in a ball mill. rsc.org This method has been shown to drastically reduce reaction times compared to traditional aqueous methods. rsc.org The process can be carried out under dry conditions or with the addition of a small amount of liquid as a grinding auxiliary. rsc.org For instance, the synthesis of quinazolin-4(3H)-ones has been demonstrated under solvent-free mechanochemical conditions using a ball mill. beilstein-journals.org
Solid-State Synthesis Techniques for this compound Complexes
Solid-state synthesis involves the direct reaction of solid reactants at elevated temperatures. researchgate.net This method can be used to prepare zinc carboxylate complexes, including those with 4-methylbenzoic acid. The reactivity in the solid state can be influenced by factors such as the crystal packing of the reactants and the reaction temperature. researchgate.net
Studies on the solid-state reactivity of metal derivatives of unsaturated carboxylic acids, such as 4-ethenyl benzoic acid, have shown that polymerization can occur upon heating. researchgate.net For zinc ethenylbenzoate, color changes are observed upon heating, indicating solid-state transformations. researchgate.net While direct solid-state synthesis of zinc 4-methylbenzoate from its constituent solids (zinc oxide and 4-methylbenzoic acid) is plausible, solution-based methods are more commonly reported for this specific compound. However, the synthesis of zinc complexes with other substituted benzoic acids has been achieved through solid-state reactions. nih.gov For example, zinc complexes derived from benzoic acids with electron-withdrawing substituents have been synthesized from a zinc amide precursor and the corresponding carboxylic acid in the solid state. nih.gov
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of zinc 4-methylbenzoate synthesis, several approaches align with these principles.
The use of mechanochemical synthesis, as described in section 2.2, is a prime example of a green synthetic method due to its solvent-free nature. rsc.orgrsc.org This approach reduces waste and energy consumption associated with solvent use and purification.
Furthermore, the development of synthesis methods that utilize water as a solvent, such as some precipitation and hydrothermal methods, is considered a greener alternative to using volatile organic solvents. orientjchem.orgnih.gov Efforts are also being made to develop catalytic processes that are more efficient and generate less waste. For instance, a patented method for synthesizing zinc benzoate utilizes a recyclable solvent system and a catalyst, generating no salt-containing wastewater. google.com
The biosynthesis of related zinc oxide nanoparticles using microorganisms or plant extracts is another area of green synthesis. nih.gov These methods utilize renewable resources and operate under mild conditions, offering an environmentally friendly alternative to conventional chemical synthesis. nih.gov
Coordination Chemistry and Structural Elucidation of Benzoic Acid, 4 Methyl , Zinc Salt Complexes
Molecular and Supramolecular Structures of Benzoic acid, 4-methyl-, zinc salt
The interaction of the 4-methylbenzoate ligand with zinc(II) ions can result in a variety of structural motifs, dictated by factors such as the solvent system, the presence of ancillary ligands, and the reaction conditions. These structures can be broadly categorized into discrete mononuclear units, dinuclear paddlewheel structures, polynuclear clusters, and extended coordination polymers or metal-organic frameworks (MOFs).
In its simplest form, the reaction of zinc(II) salts with 4-methylbenzoic acid can lead to the formation of discrete mononuclear complexes. A well-characterized example is diaquabis(4-methylbenzoato-κO)zinc(II), [Zn(C₈H₇O₂)₂(H₂O)₂]. nih.gov In this complex, the zinc(II) ion is situated at a position of C₂ crystallographic symmetry and is coordinated by two oxygen atoms from two monodentate 4-methylbenzoate ligands and two oxygen atoms from two water molecules. nih.gov This coordination environment results in a tetrahedral geometry around the zinc center. The individual mononuclear units are further interconnected through O—H⋯O hydrogen bonds between the coordinated water molecules and the carboxylate oxygen atoms of adjacent molecules, forming a three-dimensional supramolecular network. nih.gov
A study describing a combined solid and solution phase synthesis methodology also reported the formation of the mononuclear complex [Zn(ptol)₂(H₂O)₂], where ptolH is 4-methylbenzoic acid. researchgate.net The formation of such mononuclear species is often favored in the presence of coordinating solvents like water, which can occupy coordination sites on the zinc ion and prevent further aggregation into higher nuclearity structures.
A hallmark of d¹⁰ metal carboxylate chemistry is the formation of dinuclear paddlewheel structures, and zinc 4-methylbenzoate is no exception. These motifs consist of two zinc(II) ions bridged by four carboxylate ligands in a syn-syn fashion. The two zinc ions are brought into close proximity, though the interaction between them is generally considered to be non-bonding. The axial positions of this dinuclear unit are typically occupied by solvent molecules or other neutral donor ligands.
A centrosymmetric binuclear complex, [Zn₂(C₈H₇O₂)₄(C₇H₇NO)₂], has been synthesized and structurally characterized, where the axial positions are occupied by 1-(pyridin-4-yl)ethanone ligands. eurjchem.com In this structure, each zinc ion is coordinated by four oxygen atoms from the bridging 4-methylbenzoate ligands and one nitrogen atom from the axial pyridyl ligand, resulting in a distorted square-pyramidal geometry. eurjchem.com The four bridging 4-methylbenzoate ligands create the characteristic paddlewheel cage around the two zinc centers. eurjchem.com The formation and stability of these dinuclear units are crucial as they can act as secondary building units (SBUs) for the construction of larger, more complex architectures. nih.goviucr.org
Beyond mononuclear and dinuclear species, zinc carboxylates can form larger polynuclear clusters and oligomeric structures. While specific examples exclusively featuring 4-methylbenzoate are less common in the literature, studies on related methylbenzoate isomers provide insight into the principles of their formation. For instance, the reaction of zinc sulfate (B86663) with 3-methylbenzoic acid (m-toluic acid) has yielded a pentanuclear complex, [Zn₅(μ₂-mtol)₆(mtol)₂(μ₃-OH)₂(py)₂], and with 2-methylbenzoic acid (o-toluic acid), a tetranuclear complex, [Zn₄(μ₂-otol)₆(μ₄-O)(DMSO)₂], has been prepared. researchgate.net These structures often feature a central oxo or hydroxo group, with the carboxylate ligands bridging multiple zinc centers. The formation of these higher nuclearity clusters is highly dependent on the reaction conditions, including the stoichiometry of the reactants and the nature of the solvent. researchgate.net
In a broader context, the assembly of polynuclear zinc oxo clusters using various organic ligands is a field of active research, with clusters of different nuclearities and core structures being synthesized. nih.gov These complex structures highlight the versatility of zinc carboxylate chemistry in forming intricate molecular architectures. rsc.org
The ability of the 4-methylbenzoate ligand to bridge metal centers, often in conjunction with other linker ligands, makes it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials consist of metal nodes connected by organic linkers to form one-, two-, or three-dimensional extended networks.
A notable example is a one-dimensional coordination polymer with the formula [Zn₂(C₈H₇O₂)₄(C₁₀H₈N₂)]n, where dinuclear zinc 4-methylbenzoate units are linked by 4,4'-bipyridine (B149096) (4,4'-bpy) ligands. nih.goviucr.orgiucr.org In this structure, the dinuclear paddlewheel units act as secondary building units (SBUs). nih.goviucr.org These SBUs, with a Zn···Zn separation of 3.188 (2) Å, are further bridged by the 4,4'-bpy ligands, resulting in an infinite one-dimensional chain. nih.goviucr.org These chains then interact with neighboring chains through π-π stacking interactions between the benzene (B151609) rings of the 4-methylbenzoate ligands and the pyridyl rings of the 4,4'-bpy ligands, leading to the formation of a corrugated two-dimensional layer. nih.goviucr.org These layers are further assembled into a three-dimensional supramolecular network via C—H···O hydrogen bonds. nih.goviucr.org
The design of such MOFs is a key area of materials chemistry, with the potential for applications in gas storage, catalysis, and sensing. nih.govrsc.orgresearchgate.net The choice of the carboxylate ligand and any ancillary linkers is crucial in determining the topology and properties of the resulting framework.
Crystallographic Analysis and Crystal Engineering Principles
Single-crystal X-ray diffraction is the definitive method for elucidating the intricate structures of zinc 4-methylbenzoate complexes. Detailed crystallographic analysis provides precise information on bond lengths, bond angles, coordination geometries, and the nature of intermolecular interactions.
For the mononuclear complex [Zn(C₈H₇O₂)₂(H₂O)₂], crystallographic data reveals a monoclinic crystal system with the space group C2/c. nih.gov The Zn-O bond lengths for the carboxylate and water ligands are distinct, reflecting their different chemical nature. The three-dimensional network in this structure is a direct consequence of hydrogen bonding, a key principle in crystal engineering. nih.gov
In the case of the dinuclear complex [Zn₂(C₈H₇O₂)₄(C₇H₇NO)₂], the crystal system is monoclinic with the space group P2₁/c. eurjchem.com The Zn-Zn distance within the paddlewheel unit is a critical parameter, and in this case, it is consistent with other similar dinuclear zinc carboxylates. researchgate.net
The one-dimensional coordination polymer [Zn₂(C₈H₇O₂)₄(C₁₀H₈N₂)]n crystallizes in the triclinic space group P-1. nih.goviucr.org The structure illustrates several crystal engineering principles, including the use of SBUs (the dinuclear paddlewheel) and the role of both strong (coordinative) and weak (π-π stacking, C-H···O hydrogen bonds) interactions in directing the assembly of the final supramolecular architecture. nih.goviucr.org The ability to control the formation of specific crystalline solids by understanding and utilizing intermolecular interactions is the core of crystal engineering.
Ligand Design and its Influence on Coordination Geometry and Network Formation
The introduction of ancillary ligands, such as the 4,4'-bipyridine used in the formation of the one-dimensional coordination polymer, is a powerful strategy in ligand design. nih.goviucr.orgiucr.org The 4,4'-bpy ligand, with its linear and rigid nature, is well-suited to act as a "pillar" or "linker" between pre-formed SBUs, such as the dinuclear zinc 4-methylbenzoate paddlewheels. researchgate.net The length and flexibility of such linker ligands are critical parameters that can be tuned to control the dimensionality and topology of the resulting coordination network.
Spectroscopic Characterization Techniques for Structural Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group in zinc 4-methylbenzoate complexes. The vibrational frequencies of the carboxylate (COO⁻) group, specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations, are highly sensitive to how the ligand binds to the metal center. The difference between these two frequencies (Δν = νₐₛ - νₛ) is particularly diagnostic.
In a study of a mixed-ligand complex, [Zn(4MBA)₂(2MIm)(H₂O)₃]·H₂O (where 4MBA is 4-methylbenzoate), FTIR analysis confirmed the monodentate coordination of the carboxylate group. researchgate.net Generally, zinc carboxylates can exhibit various coordination modes, including monodentate, chelating bidentate, and bridging bidentate. nih.govrsc.org Previous studies on various zinc carboxylates have established characteristic infrared bands for these modes. For instance, the bridging bidentate coordination, common in dimeric zinc carboxylate structures, has been identified through its specific FTIR signature. nih.gov In crystalline structures, a sharp asymmetric COO⁻ band is typically observed, whereas a broadened band can indicate the presence of amorphous zinc carboxylate species. rsc.orguva.nl For example, in zinc stearate, the asymmetric stretch appears around 1540 cm⁻¹, while the symmetric stretch is near 1400 cm⁻¹. The broad peak often seen around 3425 cm⁻¹ in synthesized complexes indicates the presence of O-H stretching from adsorbed or coordinated water molecules. researchgate.net A strong absorption peak around 500-600 cm⁻¹ can be attributed to the Zn-O stretching frequency, confirming the formation of the zinc-carboxylate bond. researchgate.netjournalspress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
As the Zn(II) ion is diamagnetic (d¹⁰), NMR spectroscopy is an effective technique for characterizing the structure of zinc 4-methylbenzoate complexes in solution and the solid state. ¹H and ¹³C NMR provide information on the ligand's structure and can indicate changes in the electronic environment upon coordination to zinc.
In the ¹H NMR spectrum, the aromatic protons of the 4-methylbenzoate ligand typically appear as two doublets in the range of 7.0-8.0 ppm. rsc.org The methyl group protons present as a singlet around 2.4 ppm. rsc.org Upon complexation, shifts in the positions of these signals can occur due to the influence of the zinc center.
¹³C NMR is also highly informative. For the free 4-methylbenzoate anion, the carboxylate carbon (C=O) shows a resonance around 167 ppm, while the aromatic carbons and the methyl carbon have distinct chemical shifts. spectrabase.com In solid-state ¹³C NMR of various zinc carboxylates, the chemical shifts, particularly of the carboxylate carbon, provide insight into the local structure. nih.gov Furthermore, ultra-high-field ⁶⁷Zn NMR spectroscopy, although more specialized, can directly probe the zinc center, offering details about its coordination geometry (e.g., tetrahedral vs. octahedral) and the symmetry of the coordination sphere. nih.gov
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique that provides specific information about the local geometric and electronic structure around the zinc atom. The technique is element-specific and does not require crystalline samples. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The Zn K-edge XANES region is sensitive to the oxidation state (which is +2 for this compound) and the coordination geometry of the zinc ion (e.g., four-coordinate tetrahedral vs. six-coordinate octahedral). acs.orgresearchgate.net The shape and energy of the absorption edge can distinguish between different coordination environments. acs.orgresearchgate.net
The EXAFS region provides information on the number, type, and distance of atoms in the immediate vicinity of the zinc center. researchgate.net By analyzing the EXAFS oscillations, precise Zn-O bond lengths can be determined, which helps to confirm the coordination of the carboxylate oxygen atoms to the zinc ion. acs.org This technique is particularly valuable for characterizing non-crystalline or amorphous materials where diffraction methods are not applicable. rsc.org
| Technique | Analyte | Key Findings | Reference |
| FTIR | Carboxylate Group (COO⁻) | Confirms coordination mode (monodentate, bidentate, bridging) based on νₐₛ(COO) and νₛ(COO) frequencies. Distinguishes between crystalline and amorphous forms. | researchgate.netnih.govrsc.org |
| ¹H NMR | Ligand Protons | Shows chemical shifts of aromatic and methyl protons, which can change upon coordination to the zinc center. | rsc.orgnih.gov |
| ¹³C NMR | Ligand Carbons | Provides chemical shifts for carboxylate, aromatic, and methyl carbons, sensitive to the coordination environment. | nih.govspectrabase.com |
| ⁶⁷Zn NMR | Zinc(II) Ion | Directly probes the zinc coordination sphere, revealing information about geometry and symmetry. | nih.gov |
| XAS | Zinc(II) Ion | Determines local geometry (tetrahedral/octahedral), coordination number, and precise Zn-O bond distances. | acs.orgresearchgate.net |
Solvate Effects on the Structure and Reactivity of this compound Complexes
The structure of zinc 4-methylbenzoate is not fixed but can be significantly influenced by the solvent used during its synthesis and crystallization. This phenomenon, known as solvatomorphism, leads to the formation of different crystal structures (solvates) that incorporate solvent molecules. These solvates can exhibit distinct coordination geometries, nuclearities, and, consequently, different reactivity.
Influence of Solvents on Crystal Structure
A key example is the synthesis of mononuclear versus polynuclear zinc benzoate (B1203000) complexes. Research has shown that from 4-methylbenzoic acid, a mononuclear complex with the formula [Zn(ptol)₂(H₂O)₂] (where ptol = 4-methylbenzoate) can be synthesized. researchgate.net In this case, water molecules act as terminal ligands, satisfying the coordination sphere of the zinc ion and preventing the formation of a more extended polymeric or cluster structure.
In contrast, using other solvents or reaction conditions can lead to the formation of polynuclear complexes. For instance, with different substituted benzoic acids, complexes incorporating solvents like dimethyl sulfoxide (B87167) (DMSO) or pyridine (B92270) (py) have been isolated, such as [Zn(pnitroben)₂(H₂O)(DMSO)₂] and dinuclear [Zn₂(μ₂-mtol)₄(py)₂]. researchgate.net The solvent molecules can influence the bridging mode of the carboxylate ligands (e.g., syn-syn vs. syn-anti) and the Zn-Zn distance in polynuclear species. The formation of these various solvated structures highlights the guiding role of the solvent in the synthesis of zinc carboxylate complexes. researchgate.net
Impact on Reactivity
The incorporation of solvent molecules into the structure of zinc 4-methylbenzoate complexes directly impacts their chemical reactivity. Coordinated solvent molecules can often be labile and can be replaced by other ligands, providing a pathway for further reactions.
For example, the water ligands in [Zn(ptol)₂(H₂O)₂] are relatively labile and can be removed or substituted, potentially allowing the mononuclear units to aggregate into polynuclear structures or providing open coordination sites for catalytic activity. The stability of solvated tetranuclear zinc clusters has been noted as being of synthetic interest, as the removal of solvent molecules can sometimes lead to changes in the material's properties, such as color, which may be linked to subtle structural rearrangements. researchgate.net The solvent can also affect the porosity and thermal stability of the resulting material. For example, anhydrous forms of some zinc clusters have been shown to be porous and can be reversibly hydrated. researchgate.net This demonstrates that the solvate structure not only defines the initial architecture but also influences the material's potential for guest exchange and its stability under different conditions.
| Complex Formula | Solvent(s) | Structural Features | Reference |
| [Zn(ptol)₂(H₂O)₂] | Water | Mononuclear complex with coordinated water molecules. | researchgate.net |
| [Zn(pnitroben)₂(H₂O)(DMSO)₂] | Water, DMSO | Mononuclear complex with both water and DMSO as ligands. | researchgate.net |
| [Zn₂(μ₂-mtol)₄(py)₂] | Pyridine | Dinuclear complex with bridging carboxylates and terminal pyridine ligands. | researchgate.net |
| [Zn₄(μ₂-otol)₆(μ₄-O)(DMSO)₂] | DMSO | Tetranuclear oxo-centered cluster with coordinated DMSO. | researchgate.net |
Catalytic Applications of Benzoic Acid, 4 Methyl , Zinc Salt
Role in Polymerization Processes
The polymerization of olefins, such as propylene, is a cornerstone of the modern chemical industry, heavily relying on sophisticated catalyst systems to control the rate of reaction and the properties of the resulting polymer.
Ziegler-Natta Catalysis and Polypropylene (B1209903) Production
Ziegler-Natta catalysts are a class of catalysts essential for the production of stereoregular polymers like isotactic polypropylene. wikipedia.orgrsc.org These catalyst systems are typically composed of a transition metal compound, most commonly a titanium halide, and a co-catalyst, which is usually an organoaluminum compound. libretexts.orgyoutube.com Modern heterogeneous Ziegler-Natta catalysts are often supported on magnesium chloride and contain internal and external electron donors to enhance their stereospecificity. wikipedia.orgresearchgate.net These donors are crucial for producing polypropylene with high crystallinity and a desired molecular weight distribution. diva-portal.org Common external donors include various organosilicon compounds and esters of aromatic diacids. wikipedia.orgrsc.orgdiva-portal.orgmdpi.com
A thorough review of the scientific and patent literature did not yield any specific examples or detailed studies where Benzoic acid, 4-methyl-, zinc salt is used as a primary catalyst, co-catalyst, or as an internal or external electron donor in Ziegler-Natta catalysis for polypropylene production.
Co-catalytic Activity in Olefin Polymerization
In many polymerization processes, co-catalysts are used to activate the primary catalyst and to participate in the catalytic cycle. In Ziegler-Natta systems, organoaluminum compounds serve this co-catalytic function, alkylating the transition metal center to create the active site for polymerization. youtube.comgoogle.com
There is no available data to suggest that this compound exhibits co-catalytic activity in the context of Ziegler-Natta olefin polymerization or other commercially significant olefin polymerization processes.
Control over Polymer Microstructure
The microstructure of a polymer, particularly its tacticity (the stereochemical arrangement of monomer units), is a critical factor that determines its physical and mechanical properties. In polypropylene, for instance, high isotacticity is required for high strength and crystallinity. diva-portal.org The control over this microstructure in Ziegler-Natta polymerization is primarily achieved through the design of the catalyst and the use of electron donors, which can block non-stereospecific active sites or influence the stereochemistry of monomer insertion. rsc.orgdiva-portal.org
No research findings were identified that link the use of this compound to the control of polymer microstructure in any polymerization process.
Catalysis in Organic Synthesis Reactions
Beyond polymerization, metal compounds find wide application as catalysts in a diverse array of organic synthesis reactions, facilitating the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound. rsc.org This reaction is typically catalyzed by a weak base, such as an amine, or a Lewis acid. researchgate.net While some zinc compounds, like zinc chloride, have been reported to catalyze the Knoevenagel condensation, there is no scientific literature indicating that this compound is employed for this purpose. strategian.com Studies on zinc(II) carboxylate coordination polymers suggest potential catalytic properties based on their Lewis acidity, but specific applications for zinc p-toluate (B1214165) in Knoevenagel condensations have not been reported. mdpi.com
Hydrosilylation of Carbon Dioxide and Aldehydes/Ketones
Hydrosilylation is a reaction where a silicon-hydride bond adds across an unsaturated bond, such as a carbon-carbon double bond, a carbonyl group, or carbon dioxide. wikipedia.org This reaction is a powerful tool for producing organosilicon compounds and for the reduction of carbonyls and CO2. The most common and effective catalysts for hydrosilylation are based on platinum-group metals. wikipedia.orgmdpi.com While research into catalysts based on more abundant and less expensive metals is ongoing, and some zinc-based systems have been developed, these typically involve complex zinc hydride species or other specific ligand environments. nih.govgoogle.comnih.gov
There is no evidence in the reviewed literature to suggest that this compound is used as a catalyst for the hydrosilylation of carbon dioxide, aldehydes, or ketones.
Reactions Involving C=N Double Bonds and Olefin Photodimerization
The Lewis acidic nature of the zinc center in zinc p-toluate allows it to activate molecules containing C=N double bonds (imines). This activation makes the imine more susceptible to nucleophilic attack. While specific studies focusing solely on zinc p-toluate for this purpose are not extensively documented, its role can be inferred from related zinc-catalyzed reactions. For instance, the Reformatsky reaction, which traditionally involves aldehydes and ketones, can be extended to include imines as substrates, leading to the synthesis of β-amino esters wikipedia.org. In such reactions, a zinc salt can facilitate the reaction by coordinating to the nitrogen atom of the imine, thereby enhancing its electrophilicity. Zinc salts are known to be effective catalysts for various organic reactions involving C-N bond formation researchgate.net.
There is limited to no specific information available in the scientific literature regarding the use of this compound as a catalyst for olefin photodimerization.
Ring-Opening Polymerization
Zinc carboxylates are recognized as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and ε-caprolactone, to produce biodegradable polyesters. nih.govnih.govd-nb.info Although research may not always specify zinc p-toluate, studies on similar zinc carboxylates provide strong evidence for its potential in this area. The catalytic activity of zinc carboxylates in ROP is influenced by the nature of the carboxylate ligand. For instance, in the ROP of L-Lactide, the catalytic efficacy was found to increase in the order of acetate (B1210297) < lactate (B86563) < caprylate, suggesting that the length and nature of the alkyl chain on the carboxylate can impact the reaction. d-nb.info
The polymerization is typically initiated in the presence of an alcohol. The proposed mechanism involves the coordination of the cyclic ester's carbonyl oxygen to the Lewis acidic zinc center. This is followed by a nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to the opening of the ring and the formation of a linear ester with a terminal hydroxyl group, which can then propagate the polymerization.
Table 1: Ring-Opening Polymerization of Lactides using Zinc Carboxylate Catalysts
| Catalyst | Monomer | Conditions | Molecular Weight (Mn) | PDI* | Reference |
|---|---|---|---|---|---|
| Zinc(II) aryl carboxylate complexes | rac-Lactide | Toluene, 110 °C | - | 1.12-1.45 | nih.gov |
| Zinc(II) aryl carboxylate complexes | L-Lactide | Toluene, 110 °C | - | 1.10-1.39 | nih.gov |
| Zinc caprylate (ZnCap₂) | L-Lactide | Bulk, 130 °C, with alcohol initiator | Up to 23,000 | - | d-nb.info |
| Natural amino-acid based Zinc complexes | rac-Lactide | Ambient temperature | Controlled | Narrow | nih.govresearchgate.net |
*PDI: Polydispersity Index
Role in Reformatsky-type Reactions
The classic Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgnrochemistry.combyjus.comlibretexts.org The key step is the oxidative insertion of zinc metal into the carbon-halogen bond to form an organozinc reagent, often called a Reformatsky enolate. wikipedia.orgorganic-chemistry.org
The direct role of zinc salts like this compound as the primary reagent in initiating the Reformatsky reaction is not established, as this role is typically fulfilled by metallic zinc. However, a zinc salt could potentially act as a co-catalyst or a Lewis acid activator. In a hypothetical Reformatsky-type reaction, zinc p-toluate could coordinate to the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity and making it more reactive towards the pre-formed organozinc enolate. While other metal salts have been used in variations of this reaction wikipedia.org, the use of zinc p-toluate specifically for this purpose is not well-documented in the literature.
Table 2: Key Features of the Classic Reformatsky Reaction
| Feature | Description | Reference |
|---|---|---|
| Primary Reagent | Metallic Zinc (dust or powder) | nrochemistry.comlibretexts.org |
| Substrates | α-halo esters and carbonyl compounds (aldehydes, ketones, imines) | wikipedia.org |
| Key Intermediate | Organozinc reagent (Reformatsky enolate) | organic-chemistry.org |
| Product | β-hydroxy ester (from aldehydes/ketones) or β-amino ester (from imines) | wikipedia.org |
Mechanisms of Catalysis Mediated by this compound
The catalytic activity of zinc p-toluate is fundamentally derived from the Lewis acidic nature of the Zn(II) center. The zinc ion can accept electron pairs from substrate molecules, thereby activating them for subsequent reactions. The p-toluate ligands modulate the properties of the zinc center, such as its steric accessibility and Lewis acidity, and can also participate in the reaction mechanism.
The coordination of carboxylate groups in zinc carboxylate-based coordination polymers can be quite versatile, with bridging modes involving two, three, four, or even more zinc ions. mdpi.com In a simpler molecular catalyst like zinc p-toluate, the zinc center is typically coordinated to the carboxylate oxygens. In the presence of a substrate, the zinc can act as a template, bringing the reacting partners together in its coordination sphere. For instance, in the oxidation of alcohols, a proposed mechanism involves the transfer of a hydrogen from the alcohol to an oxidant coordinated to the zinc center. rsc.org
Active Site Characterization and Design
The design of effective zinc-based catalysts often draws inspiration from the active sites of zinc-containing enzymes. A common structural motif in these enzymes is the 2-His-1-carboxylate facial triad (B1167595), where a zinc ion is coordinated by two histidine residues and one carboxylate residue (from glutamate (B1630785) or aspartate), with a water molecule occupying the fourth coordination site. researchgate.net This arrangement is crucial for the catalytic activity, for example, in the hydrolysis of peptide bonds.
Studies on model systems have provided insights into the role of the ligands in the active site:
Carboxylate Ligands: Carboxyl groups near the active site zinc have been shown to be critical for the catalytic function in yeast alcohol dehydrogenase. nih.gov Their presence influences the electrostatic environment of the active site, which in turn affects the catalytic rates.
Biomimetic Ligands: Synthetic ligands that mimic the 2-His-1-carboxylate triad have been developed to create functional models of zinc enzymes. These models help in understanding the catalytic mechanisms and in designing new catalysts. researchgate.net
Active Site Location: In de novo designed metalloenzymes, the location of the zinc-binding site within the protein scaffold has been shown to influence the catalytic activity, substrate access, and metal-binding affinity. nih.gov
For a catalyst like zinc p-toluate, the active site is the zinc ion coordinated to the two p-toluate ligands. The design of more sophisticated catalysts could involve attaching this zinc carboxylate unit to a larger scaffold or modifying the ligands to fine-tune the steric and electronic properties of the active site for a specific catalytic transformation.
Intermediate Identification and Reaction Pathways
The catalytic cycle of reactions involving zinc p-toluate, like many zinc-catalyzed processes, is believed to proceed through the formation of key intermediates that dictate the reaction pathway. While direct spectroscopic or crystallographic evidence for intermediates involving this specific catalyst is not extensively documented in publicly available research, insights can be drawn from studies on analogous zinc carboxylate systems and general principles of zinc catalysis.
In many reactions, the zinc(II) center acts as a Lewis acid, activating a substrate by coordinating to it. For instance, in an esterification reaction, the zinc p-toluate would likely coordinate to the carbonyl oxygen of a carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The p-toluate ligands themselves can play a role in this process, potentially acting as proton shuttles or being temporarily displaced by the incoming substrate.
Computational modeling and spectroscopic studies on similar zinc-based catalysts have provided evidence for various reaction pathways. For example, in oxidation reactions, some zinc complexes have been shown to operate via radical-based mechanisms. rsc.org In these scenarios, the zinc center and its ligands might facilitate the formation of reactive oxygen species or stabilize radical intermediates. In polymerization reactions, such as the ring-opening polymerization of lactide, zinc complexes are known to proceed through a coordination-insertion mechanism, where the monomer coordinates to the zinc center before being inserted into the growing polymer chain. researchgate.net
A hypothetical reaction pathway for a zinc p-toluate catalyzed transesterification is presented below:
Table 1: Hypothetical Reaction Pathway for Transesterification
| Step | Description | Intermediate Species |
| 1 | Catalyst-Substrate Binding | Zinc p-toluate coordinated to the carbonyl oxygen of the ester. |
| 2 | Nucleophilic Attack | The incoming alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. |
| 3 | Proton Transfer | A proton is transferred from the attacking alcohol to the leaving group, often facilitated by a ligand or solvent molecule. |
| 4 | Product Release | The new ester and the alcohol leaving group are released from the zinc center, regenerating the catalyst. |
This table is illustrative and based on general mechanisms of zinc-catalyzed transesterification.
Influence of Ligand Environment on Catalytic Performance
The ligand environment surrounding the zinc center is a critical determinant of the catalytic performance of "this compound" and related catalysts. The nature of the ligands can influence the catalyst's solubility, stability, Lewis acidity, and steric properties, all of which have a profound impact on activity and selectivity.
The p-toluate ligand itself, with its methyl group in the para position, possesses specific electronic and steric characteristics. The methyl group is weakly electron-donating, which might slightly modulate the Lewis acidity of the zinc center compared to an unsubstituted benzoate (B1203000) ligand. While this effect is generally subtle, in highly sensitive catalytic systems, such minor electronic perturbations can influence reaction rates.
More significant changes in catalytic performance are observed when additional ligands are introduced to the coordination sphere of the zinc ion. These ancillary ligands can be other solvent molecules, co-catalysts, or specifically designed organic molecules. For instance, the introduction of sterically bulky ligands can create a more defined active site, potentially leading to higher selectivity in reactions where stereochemistry is important. Studies on other zinc complexes have shown that increasing the steric bulk of the ancillary ligands can significantly improve catalytic activity in certain polymerization reactions. researchgate.net
The coordination geometry of the zinc center, which is dictated by the ligands, is also crucial. Zinc(II) can adopt various coordination numbers and geometries, such as tetrahedral, square planar, or octahedral. This flexibility allows for the accommodation of different substrates and facilitates the dynamic changes required during a catalytic cycle. The choice of solvent can also be considered part of the ligand environment, as solvent molecules can coordinate to the zinc center and influence its reactivity.
Table 2: Influence of Ligand Properties on Catalysis
| Ligand Property | Effect on Catalytic Performance | Example from Related Systems |
| Electronic Effects | Modulates the Lewis acidity of the zinc center, affecting substrate activation. | Electron-withdrawing groups on the benzoate ligand can increase Lewis acidity. |
| Steric Hindrance | Can enhance selectivity by controlling substrate approach to the active site. | Bulky ancillary ligands have been shown to improve the catalytic performance of zinc complexes in ring-opening polymerization. researchgate.net |
| Coordination Flexibility | Allows for the adoption of different geometries to accommodate substrates and intermediates. | Zinc complexes can exhibit various coordination numbers, which is beneficial for the catalytic cycle. |
| Solubility | Determines the catalyst's compatibility with the reaction medium. | The organic nature of the p-toluate ligand enhances solubility in non-polar organic solvents. |
This table provides a general overview of ligand effects on zinc catalysts.
Advanced Materials Science Applications of Benzoic Acid, 4 Methyl , Zinc Salt
Precursor in the Synthesis of Functional Materials
Zinc p-toluate (B1214165) serves as a valuable starting material for the creation of sophisticated material architectures, including metal oxides and hybrid composites. Its chemical structure allows for controlled decomposition and interaction with other substances, enabling the fabrication of materials with tailored properties.
Synthesis of Metal Oxides (e.g., ZnO) and Nanostructures
Zinc p-toluate is an effective precursor for the synthesis of zinc oxide (ZnO), a wide-bandgap semiconductor with diverse applications in electronics, optoelectronics, and catalysis. nih.gov The thermal decomposition of zinc p-toluate under specific conditions yields ZnO nanostructures with controlled morphologies. The organic component, p-toluic acid, acts as a template or capping agent during the synthesis, influencing the size and shape of the resulting ZnO particles.
Various methods, including sol-gel processes, hydrothermal synthesis, and controlled precipitation, can utilize zinc carboxylates like zinc p-toluate to produce ZnO. nih.govmdpi.com The choice of precursor and synthesis conditions significantly impacts the physicochemical properties of the final ZnO material, such as crystallite size, surface area, and defect structure. mdpi.comijret.org For instance, different zinc salts, including zinc acetate (B1210297) and zinc nitrate (B79036), have been shown to yield ZnO nanoparticles with varying morphologies, from irregular polycrystalline structures to rod-like shapes. mdpi.comnih.gov These differences in morphology and other properties, in turn, affect the material's performance in applications like photocatalysis. mdpi.com
Table 1: Influence of Zinc Precursor on ZnO Nanoparticle Properties
| Precursor | Synthesis Method | Resulting Morphology | Average Crystallite Size (nm) |
|---|---|---|---|
| Zinc Nitrate | Sol-gel | Polycrystalline irregular | 17.2 mdpi.com |
| Zinc Acetate | Sol-gel | Rod-like | 31.3 mdpi.com |
| Zinc Acetate | Hydrothermal | Not specified | 31.5 mdpi.com |
| Zinc Sulfate (B86663) | Hydrothermal | Nanoplates, flower-like | Not specified nih.gov |
This table provides an interactive overview of how different zinc precursors influence the resulting zinc oxide nanoparticle characteristics.
The synthesis of ZnO nanostructures often involves the decomposition of a zinc-containing precursor, such as zinc hydroxide (B78521), which can be formed from various zinc salts. nih.gov The use of green synthesis methods, employing natural extracts as reducing and capping agents, has also been explored to produce ZnO nanoparticles from precursors like zinc nitrate. researchgate.net
Fabrication of Hybrid Materials and Composites
Zinc p-toluate is also utilized in the fabrication of organic-inorganic hybrid materials and composites. nih.gov In these materials, the zinc carboxylate can be integrated into a polymer matrix or co-precipitated with other components to create materials with combined or enhanced properties. For example, organic-sulfur-zinc hybrid nanoparticles have been synthesized through the polycondensation of a trithiol and zinc acetate, a related zinc carboxylate. nih.gov These hybrid materials can exhibit novel optical and electronic properties.
The incorporation of zinc-based compounds into liquid crystal matrices is another area of interest. Doping a liquid crystal like 4-decyloxybenzoic acid with functionalized ZnO nanoparticles has been shown to significantly alter the mesogenic behavior of the material, demonstrating the potential for creating new composite materials with tunable properties. kipmi.or.id
Supramolecular Assemblies and Their Functional Properties
The ability of zinc p-toluate and related zinc complexes to form ordered, non-covalently bonded structures, known as supramolecular assemblies, opens up a range of functional applications. These assemblies are governed by principles of molecular self-assembly and can exhibit unique characteristics in gas sorption and photoresponsiveness. nih.govresearchgate.netnih.gov
Self-Assembly Principles and Design
The self-assembly of zinc carboxylate complexes is driven by a variety of non-covalent interactions, including hydrogen bonding, and coordination bonds between zinc ions and carboxylate ligands. nih.govmdpi.com The final structure of the supramolecular assembly is highly dependent on factors such as the solvent used, the nature of the ligands, and the presence of other coordinating molecules like water. nih.gov
Gas Encapsulation and Sorption Characteristics
The porous nature of some supramolecular assemblies derived from zinc complexes makes them promising candidates for gas storage and separation applications. The specific geometry and chemical nature of the pores within these structures can lead to selective adsorption of certain gases.
Studies on various porous materials, including natural zeolites and metal-organic frameworks (MOFs), have demonstrated the principles of gas and ion sorption. For example, the sorption capacity for zinc ions has been shown to vary among different types of zeolites. researchgate.net The sorption process is often influenced by factors like pH and the presence of other ions. nih.govnih.gov While direct gas sorption data for zinc p-toluate is not extensively detailed in the provided results, the principles governing sorption in related zinc-containing porous materials are well-established. For instance, zinc-imprinted polymers have been synthesized that show selective sorption of zinc ions, with a specific surface area that is significantly higher than non-imprinted polymers. researchgate.netpreprints.org
Theoretical and Computational Investigations of Benzoic Acid, 4 Methyl , Zinc Salt
Density Functional Theory (DFT) Studies of Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules and materials. DFT studies on zinc p-toluate (B1214165) and analogous zinc carboxylate complexes focus on elucidating coordination geometries, bond characteristics, and spectroscopic parameters.
Theoretical investigations on the closely related zinc(II) benzoate (B1203000) have been performed using DFT and Hartree-Fock methods to determine its likely structure in solution. researchgate.netufv.br These studies proposed various potential structures, including dimeric forms with bridging and chelate benzoate anions, and evaluated their stability. ufv.br The geometry is typically optimized to find the lowest energy conformation, which is confirmed by frequency analysis showing no imaginary frequencies. ufv.br For many zinc complexes, a distorted tetrahedral coordination geometry around the zinc(II) center is a common finding. researchgate.netresearchgate.net In a theoretical study of zinc benzoate, a tetrahedral Zn(II) compound was found to have two distinct O-Zn-O bond angles, one acute (less than 70°) and one obtuse (greater than 100°), indicating a distorted tetrahedral structure. researchgate.net
DFT calculations are also employed to predict and validate spectroscopic data. For instance, the magnetic shielding tensor can be calculated to predict NMR chemical shifts. researchgate.net By comparing calculated NMR data with experimental values, researchers can validate proposed structures. researchgate.netufv.br The accuracy of these predictions can be assessed through linear regression and analysis of the relative error between theoretical and experimental data. ufv.br
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand bonding. NBO analysis can demonstrate charge transfer between orbitals, such as from the lone pairs of oxygen atoms in the carboxylate group to the zinc(II) center, highlighting the polarization of the zinc orbitals and the nature of the coordination bond. rsc.org Further insight into bonding interactions can be gained from Atoms In Molecules (AIM) analysis. researchgate.net The development of accurate parametrizations for zinc within frameworks like the self-consistent charge density-functional tight-binding (SCC-DFTB) method is essential for enabling reliable and transferable results across a wide range of zinc-containing systems, from solids to biological complexes. nih.gov
| Parameter | Method | Basis Set | Calculated Value | Experimental Value | Reference |
| ¹³C NMR (C=O) | B3LYP | 6-31G++ | 172.34 ppm | 172.49 ppm | ufv.br |
| ¹³C NMR (C-COO) | B3LYP | 6-31G++ | 130.74 ppm | 133.65 ppm | ufv.br |
| ¹H NMR (Ph) | B3LYP | 6-31G++ | 8.49 ppm | 8.13 ppm | ufv.br |
| ¹H NMR (Ph) | B3LYP | 6-31G++ | 7.53 ppm | 7.61 ppm | ufv.br |
| ¹H NMR (Ph) | B3LYP | 6-31G++ | 7.63 ppm | 7.47 ppm | ufv.br |
| Table 1: Comparison of experimental and calculated NMR data for a proposed dimeric structure of Zinc(II) Benzoate in chloroform, a close analog of zinc p-toluate. Calculated values correspond to a proposed structure with four-coordinate zinc (Structure B in the source). |
Computational Modeling of Reaction Mechanisms and Catalytic Cycles
While specific studies on the reaction mechanisms and catalytic cycles of zinc p-toluate are not widely documented, the methodologies for such investigations are well-established in computational chemistry. Multiscale modeling, combining quantum mechanics (QM) and molecular mechanics (MM), is a powerful approach for studying reactions in complex environments. researchgate.net
For a hypothetical catalytic application of zinc p-toluate, a QM/MM study could elucidate the detailed reaction pathway. researchgate.net The active site, containing the zinc center and the coordinated ligands, would be treated with a high level of QM theory (like DFT) to accurately model the bond-breaking and bond-forming events. The surrounding environment, such as the solvent or a solid support, would be modeled using less computationally expensive MM force fields. researchgate.net This approach allows for the explicit consideration of solvent effects, which are crucial for accurately reproducing the geometry and energetics of the transition state. researchgate.net
Computational studies can also model formation mechanisms. For example, understanding how benzoic acid acts as a "modulator" in the synthesis of metal-organic frameworks (MOFs) can be achieved by combining experimental and computational methods. acs.org DFT-simulated spectra can be compared with experimental FTIR and Raman spectra to identify the specific structures of intermediates and defects formed during synthesis. acs.org Similarly, theoretical modeling can shed light on electrochemical processes, such as the regulation of zinc ion deposition and stripping in aqueous zinc-ion batteries, by providing insight into the forces and electric field distributions at the electrode-electrolyte interface. rsc.org These computational strategies are directly applicable to investigating the synthesis, reactivity, and potential catalytic cycles of zinc p-toluate.
Simulations of Supramolecular Interactions and Crystal Packing
The solid-state structure and properties of zinc p-toluate are governed by a network of non-covalent interactions, including coordination bonds, hydrogen bonds, and potentially C-H···O and π-π stacking interactions. Computational simulations are essential for understanding this complex interplay.
The crystal packing of related molecules provides a model for the types of interactions to expect. In methyl 4-methylbenzoate, the ester of the ligand, intermolecular C-H···O contacts link molecules into infinite chains. researchgate.netnih.gov In derivatives of benzoic acid, carboxylic acid-carboxylic acid hydrogen-bonded dimers are a common and robust supramolecular motif. nih.govresearchgate.net
In zinc coordination compounds, these interactions build higher-order structures. Computational analysis of zinc(II) halide complexes with imidazole (B134444) derivatives, for example, has been used to characterize the hydrogen bonding networks that connect individual molecules into 3D structures. nih.gov For more complex systems like layered zinc hydroxides intercalated with organic anions similar to p-toluate, simulations can provide insight into the multiphase interlayer molecular packing and phase transitions. researchgate.net Hirshfeld surface analysis is a valuable computational tool that can quantify and visualize the inter- and intramolecular interactions responsible for crystal packing, such as strong N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π stacking interactions. researchgate.net These computational methods allow researchers to build a detailed picture of the supramolecular architecture of zinc p-toluate, explaining its crystal structure and polymorphism.
| Interaction Type | Description | Computational Method | Reference |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like O or N. | DFT, Hirshfeld Surface Analysis | nih.govresearchgate.net |
| C-H···O Contacts | Weak hydrogen bonds that contribute to the stability of the crystal packing. | X-ray Crystallography, DFT | researchgate.netnih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Hirshfeld Surface Analysis, DFT | researchgate.net |
| Coordination Bonds | Interaction between the zinc(II) metal center and the carboxylate ligand. | DFT, X-ray Crystallography | researchgate.netrsc.org |
| Table 2: Key supramolecular interactions relevant to the crystal packing of zinc p-toluate and the computational methods used to study them. |
Prediction of Novel Structures and Reactivity Profiles
A significant application of computational chemistry is the in silico design and prediction of novel molecules with desired properties. By using the zinc p-toluate structure as a scaffold, researchers can computationally design and screen new derivatives for a wide range of applications, from materials science to medicine.
One powerful strategy is ligand-based drug design, where a quantitative structure-activity relationship (QSAR) or quantitative structure-selectivity relationship (QSSR) model is developed. nih.gov Based on a training set of molecules, these models can predict the activity of new, unsynthesized compounds. This approach has been used to design novel 1,4-benzoquinone (B44022) derivatives as cholinesterase inhibitors and 4-methylbenzamide (B193301) derivatives as potential protein kinase inhibitors. nih.govnih.govbookpi.org
Molecular docking is another key technique where potential molecules are computationally placed into the active site of a biological target, such as an enzyme, to predict their binding mode and affinity. bookpi.orgresearchgate.net This is particularly relevant for designing new metalloproteinase (MMP) inhibitors, where researchers computationally explore novel zinc-binding groups (ZBGs) to find those that can fit into the MMP active site and bind strongly to the catalytic zinc ion. researchgate.net
Beyond drug design, computational modeling can predict novel material structures. Topological modeling, for instance, can be used to characterize and predict the structural and physico-chemical properties of complex networks like zinc-based metal-organic frameworks (MOFs). nih.gov These predictive approaches accelerate the discovery of new materials and molecules by prioritizing synthetic efforts on the most promising candidates identified through computation.
Elucidation of Structure-Reactivity Relationships Through Computational Approaches
Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal of chemistry. Computational approaches provide a quantitative means to establish these structure-reactivity relationships.
For the p-toluate ligand, a key structural feature is the methyl group at the para position of the benzoic acid. Computational studies on substituted benzoic acids have analyzed the effect of different substituents on properties like bond dissociation enthalpies (BDEs) and proton affinities (PAs). researchgate.net These properties can be correlated with Hammett constants, which quantify the electron-donating or electron-withdrawing nature of the substituent, providing a clear, quantitative link between electronic structure and chemical properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and QSSR models are prime examples of this approach. nih.gov In these models, various computed molecular descriptors (representing electronic, steric, or topological features) are correlated with an observed activity or property using statistical methods. nih.goveuropa.eu For instance, topological indices derived from chemical graph theory have been used to create linear regression models that predict the physico-chemical properties of zinc silicate (B1173343) MOFs. nih.gov Similarly, computational studies can link reactivity descriptors, such as the rate of depletion of a model nucleophile, to a toxicological outcome like skin sensitization. europa.eu Through these methods, computational chemistry moves beyond analyzing single molecules to uncovering the underlying principles that govern how changes in molecular structure translate into changes in chemical behavior.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Gaps
Academic research on zinc 4-methylbenzoate has primarily focused on its synthesis and structural characterization, often as part of broader studies on coordination polymers and metal-organic frameworks (MOFs). Key contributions have demonstrated that the 4-methylbenzoate ligand can coordinate to zinc(II) centers in various modes, leading to the formation of diverse structural motifs. For instance, research has shown the formation of a dinuclear paddlewheel-type unit where four 4-methylbenzoate ligands bridge two zinc centers. nih.gov These dinuclear units can act as secondary building units (SBUs), which are further linked by other ligands to form one-dimensional chains or more complex three-dimensional networks. nih.gov The presence of the methyl group on the benzoate (B1203000) ligand influences the packing of these structures through subtle steric and electronic effects.
Despite these foundational studies, significant research gaps remain. A comprehensive investigation into the fundamental physicochemical properties of the simple zinc 4-methylbenzoate salt is not extensively documented in publicly available literature. Key data on its solubility in a wide range of solvents, detailed thermal decomposition pathways, and its intrinsic catalytic activity for various organic transformations are sparse. While its role as a ligand in more complex structures is appreciated, the properties of the standalone compound are less understood. Furthermore, there is a lack of comparative studies that systematically evaluate how the position of the methyl group on the benzene (B151609) ring (ortho-, meta-, vs. para-) affects the resulting zinc carboxylate's structure and properties. This knowledge gap hinders the rational design of zinc carboxylate-based materials with tailored characteristics.
Emerging Trends in Zinc Carboxylate Research
The broader field of zinc carboxylate research is experiencing significant growth, driven by the quest for new functional materials with applications in diverse areas. mdpi.com Several emerging trends are shaping the direction of this research:
Metal-Organic Frameworks (MOFs): A major trend is the use of zinc carboxylates as building blocks for MOFs. mdpi.comworldscientific.com These materials possess high porosity, large surface areas, and tunable structures, making them promising for gas storage and separation, sensing, and catalysis. mdpi.comacs.org The research focus is on designing MOFs with specific pore sizes and functionalities by carefully selecting the carboxylate ligands and synthesis conditions. acs.org The development of zinc-based MOFs is particularly attractive due to zinc's low toxicity and good biocompatibility. researchgate.netnih.gov
Luminescent Materials and Sensors: Zinc(II) carboxylate coordination polymers are increasingly being explored for their luminescent properties. mdpi.com These materials can act as sensors for detecting various pollutants, including nitroaromatic compounds, through fluorescence quenching mechanisms. worldscientific.com The tunability of the emission wavelength by modifying the carboxylate ligand is a key area of investigation.
Catalysis: The Lewis acidity of the zinc(II) ion makes zinc carboxylates effective catalysts for a range of organic reactions. mdpi.com Current research is exploring their use in the degradation of organic dyes, polymerization reactions, and other fine chemical syntheses. mdpi.comresearchgate.net The development of heterogeneous catalysts based on robust zinc carboxylate frameworks is a particularly active area, aiming to combine high activity with ease of separation and recycling. mdpi.com
"Green" and Sustainable Chemistry: There is a growing emphasis on developing environmentally friendly synthesis methods for zinc carboxylates and their applications. This includes the use of greener solvents, polymer-assisted synthesis, and the development of materials for environmental remediation. researchgate.netresearchgate.net For example, zinc carboxylates are being investigated as corrosion inhibitors, offering a potentially more sustainable alternative to traditional methods. researchgate.net
| Research Trend | Description | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Use of zinc carboxylates as nodes and linkers to build porous, crystalline materials. mdpi.comworldscientific.com | Gas storage (CO2, H2), separation, catalysis, drug delivery. mdpi.comacs.orgresearchgate.net |
| Luminescent Sensors | Development of coordination polymers that exhibit changes in fluorescence in the presence of specific analytes. mdpi.comworldscientific.com | Environmental monitoring (detection of pollutants like nitroaromatics). worldscientific.com |
| Advanced Catalysis | Application as catalysts in various organic transformations, leveraging the Lewis acidity of zinc. mdpi.com | Degradation of pollutants, polymerization, synthesis of fine chemicals. mdpi.comresearchgate.netacs.org |
| Sustainable Materials | Focus on environmentally friendly synthesis and applications, such as corrosion inhibition. researchgate.net | "Green" coatings for metal protection, biodegradable polymers. |
Prospective Avenues for Advanced Materials Design and Catalytic Innovation
Building on current trends and addressing existing research gaps, several prospective avenues for innovation involving zinc 4-methylbenzoate and related zinc carboxylates can be identified.
For advanced materials design , a key opportunity lies in the systematic exploration of mixed-ligand systems. Combining 4-methylbenzoate with other dicarboxylate or N-donor ligands could lead to the creation of novel MOFs with unique topologies and pore environments. nih.govmdpi.com The methyl group of the 4-methylbenzoate ligand can be used to fine-tune the hydrophobicity and steric environment of the pores, potentially enhancing selectivity in gas separation or catalytic processes. Furthermore, the development of flexible and responsive materials based on zinc carboxylates is a promising direction. researchgate.netresearchgate.net These "soft" materials could exhibit dynamic responses to external stimuli such as light, temperature, or the presence of guest molecules, making them suitable for applications in smart sensors and actuators.
In the realm of catalytic innovation , the focus should shift towards harnessing the specific properties of compounds like zinc 4-methylbenzoate for targeted applications. Investigating its potential as a co-catalyst in polymerization reactions, where it might influence polymer tacticity or molecular weight distribution, could yield valuable results. The development of chiral zinc carboxylates, potentially through the incorporation of chiral co-ligands, could open up avenues in asymmetric catalysis. Moreover, computational modeling and high-throughput screening could accelerate the discovery of new zinc carboxylate catalysts. researchgate.net Simulating the interaction of substrates with the zinc center, modulated by the electronic and steric effects of the 4-methylbenzoate ligand, can guide the rational design of more efficient and selective catalysts for challenging organic transformations. researchgate.net The integration of zinc carboxylate nanoparticles into polymer matrices or onto solid supports is another promising strategy to create robust and recyclable catalytic systems for industrial applications. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
